molecular formula C12H16Cl2N2O B6718254 N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide

Cat. No.: B6718254
M. Wt: 275.17 g/mol
InChI Key: BMOYFRNJMOKOJB-QMMMGPOBSA-N
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Description

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a dimethylaminoacetamide moiety

Properties

IUPAC Name

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-8(15-12(17)7-16(2)3)10-6-9(13)4-5-11(10)14/h4-6,8H,7H2,1-3H3,(H,15,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOYFRNJMOKOJB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide typically involves the reaction of 2,5-dichlorophenylacetic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide
  • N-[(1S)-1-(2,6-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide
  • N-[(1S)-1-(3,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide

Uniqueness

N-[(1S)-1-(2,5-dichlorophenyl)ethyl]-2-(dimethylamino)acetamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its binding affinity and selectivity towards molecular targets. This positional specificity may result in distinct pharmacological profiles and applications compared to its analogs.

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